2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride
Overview
Description
2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a phenyl ring attached to a hexanone backbone, with an isopropylamino group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride typically involves the reaction of 1-phenyl-1-hexanone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst, such as hydrochloric acid, to facilitate the formation of the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines with various functional groups.
Scientific Research Applications
2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a pharmacological agent.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with adrenergic receptors, leading to the modulation of neurotransmitter release and signal transduction pathways. This interaction results in various physiological effects, including changes in heart rate, blood pressure, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
β-Methylphenethylamine: Shares structural similarities with 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride and exhibits similar pharmacological properties.
Propranolol: Another phenethylamine derivative with similar chemical structure and biological activity.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its ability to interact with adrenergic receptors and modulate neurotransmitter release sets it apart from other similar compounds.
Properties
IUPAC Name |
1-phenyl-2-(propan-2-ylamino)hexan-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-4-5-11-14(16-12(2)3)15(17)13-9-7-6-8-10-13;/h6-10,12,14,16H,4-5,11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIXQANEMHNCAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC=CC=C1)NC(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339973 | |
Record name | N-Isopropylhexanophenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18296-61-2 | |
Record name | N-Isopropyl hexedrone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylhexanophenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ISOPROPYL HEXEDRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MC58D2M9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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